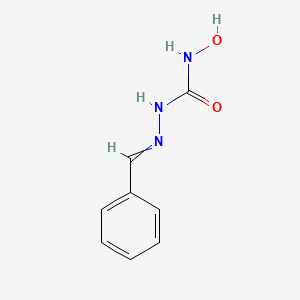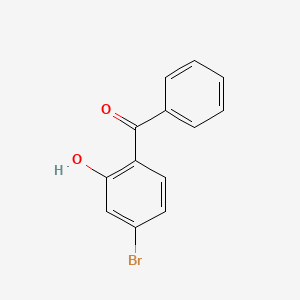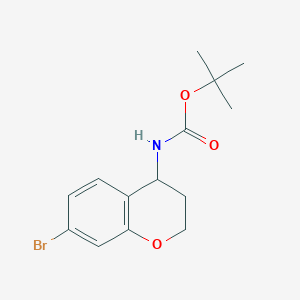![molecular formula C5H5N3O4S B13993694 2-[(5-nitro-1H-imidazol-4-yl)sulfanyl]acetic acid CAS No. 78101-65-2](/img/structure/B13993694.png)
2-[(5-nitro-1H-imidazol-4-yl)sulfanyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-nitro-1H-imidazol-4-yl)sulfanyl]acetic acid is a compound that features a nitroimidazole moiety linked to an acetic acid group via a sulfanyl bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-nitro-1H-imidazol-4-yl)sulfanyl]acetic acid typically involves the nitration of imidazole followed by the introduction of a sulfanyl group and subsequent acetic acid functionalization. One common route involves the nitration of imidazole to form 5-nitroimidazole, which is then reacted with thiol-containing compounds to introduce the sulfanyl group. The final step involves the carboxylation of the sulfanyl intermediate to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-[(5-nitro-1H-imidazol-4-yl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
2-[(5-nitro-1H-imidazol-4-yl)sulfanyl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial properties due to the presence of the nitroimidazole moiety.
Medicine: Explored for its potential use in developing new drugs, particularly for treating infections and certain types of cancer.
Mecanismo De Acción
The mechanism of action of 2-[(5-nitro-1H-imidazol-4-yl)sulfanyl]acetic acid involves its interaction with biological molecules. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This makes it effective as an antimicrobial agent. The sulfanyl group may also play a role in modulating the compound’s reactivity and interactions with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
Metronidazole: A well-known nitroimidazole used as an antimicrobial agent.
Tinidazole: Another nitroimidazole with similar applications.
Ornidazole: Used for treating infections caused by anaerobic bacteria and protozoa.
Uniqueness
2-[(5-nitro-1H-imidazol-4-yl)sulfanyl]acetic acid is unique due to the presence of the sulfanyl group, which can influence its chemical reactivity and biological interactions. This structural feature may provide advantages in terms of specificity and potency compared to other nitroimidazole derivatives .
Propiedades
Número CAS |
78101-65-2 |
|---|---|
Fórmula molecular |
C5H5N3O4S |
Peso molecular |
203.18 g/mol |
Nombre IUPAC |
2-[(5-nitro-1H-imidazol-4-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C5H5N3O4S/c9-3(10)1-13-5-4(8(11)12)6-2-7-5/h2H,1H2,(H,6,7)(H,9,10) |
Clave InChI |
ZLILIFUMBWGNIS-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C(N1)[N+](=O)[O-])SCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-4-phenyl-6-[3-(4-phenylphenyl)phenyl]-1,3,5-triazine](/img/structure/B13993613.png)
![[6-(Trifluoromethyl)-1,8-naphthyridin-2-yl]boronic acid](/img/structure/B13993615.png)






![4-Ethoxycarbonylbicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B13993663.png)

![2-[(2-Aminopyrimidin-4-yl)amino]-1-phenylethanol;hydrochloride](/img/structure/B13993667.png)

![5-Bromo-2-{[tri(propan-2-yl)silyl]oxy}benzaldehyde](/img/structure/B13993690.png)

